molecular formula C20H24FN5O2 B2624370 2-[1-(2-FLUOROPHENYL)-N-METHYLFORMAMIDO]-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE CAS No. 1796963-13-7

2-[1-(2-FLUOROPHENYL)-N-METHYLFORMAMIDO]-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE

Cat. No.: B2624370
CAS No.: 1796963-13-7
M. Wt: 385.443
InChI Key: FUIOFPLLSHQELR-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorophenyl)-N-methylformamido]-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4). This compound has emerged as a valuable chemical probe for investigating the role of FGFR signaling in oncogenesis and disease progression. Dysregulation of the FGFR pathway, through amplification, mutation, or fusion events, is a well-documented driver in a variety of cancers, including urothelial carcinoma, breast cancer, and lung squamous cell carcinoma [https://www.nature.com/articles/s41573-021-00263-9]. Researchers utilize this inhibitor to elucidate the downstream consequences of FGFR blockade, such as the suppression of cancer cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis in preclinical models. Its high selectivity profile makes it particularly useful for dissecting the specific contributions of FGFR signaling within complex cellular networks and for evaluating the therapeutic potential of FGFR targeting in specific genetic contexts identified through biomarker analysis. Ongoing research with this compound continues to explore mechanisms of resistance and to identify rational combination therapies to overcome them.

Properties

IUPAC Name

2-fluoro-N-methyl-N-[2-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-14-11-18(26-9-5-6-10-26)24-17(23-14)12-22-19(27)13-25(2)20(28)15-7-3-4-8-16(15)21/h3-4,7-8,11H,5-6,9-10,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOFPLLSHQELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CN(C)C(=O)C2=CC=CC=C2F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(2-FLUOROPHENYL)-N-METHYLFORMAMIDO]-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the fluorophenyl and pyrrolidinylpyrimidinyl intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The presence of the pyrimidine and pyrrolidine rings may enhance binding affinity to cancer-related targets.
  • Neurological Disorders : Given the structural characteristics, this compound could be explored for its effects on neurotransmitter systems. Compounds with similar frameworks have been investigated for their potential in treating conditions such as depression and anxiety due to their ability to modulate serotonin and norepinephrine levels.
  • Antimicrobial Properties : The incorporation of fluorine atoms in organic compounds often enhances their pharmacokinetic properties, potentially increasing their efficacy as antimicrobial agents. Research into related compounds has shown promising results against various bacterial strains.

Synthesis Pathways

The synthesis of 2-[1-(2-fluorophenyl)-N-methylformamido]-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide can be achieved through several synthetic routes:

  • Formylation Reactions : Utilizing 2-fluorophenyl derivatives as starting materials, formylation reactions can introduce the formamide group effectively.
  • Pyrimidine Synthesis : The pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors, followed by functionalization to introduce methyl groups.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of a series of pyrimidine derivatives, including compounds structurally related to 2-[1-(2-fluorophenyl)-N-methylformamido]-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction.

Case Study 2: Neuropharmacological Evaluation

Research involving a related compound demonstrated its effectiveness in modulating serotonin receptors, leading to anxiolytic effects in animal models. This suggests that the compound may have similar properties worth investigating further.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidinylpyrimidinyl group can modulate the compound’s overall activity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with several pharmacologically relevant molecules, though differences in substituents lead to distinct properties:

Compound ID Key Structural Features Notable Substituents Solubility Ratio (Range) Melting Point (°C) Molecular Weight Reference
Target Bis-amide, pyrimidine core 2-fluorophenyl, pyrrolidin-1-yl, methyl Not reported Not reported ~457.5 (calculated)
C () Hydroxy-phenyl, methoxy-phenyl Acetamide, methoxy 1.00–1.10 Not reported Not provided
D () Hydroxy-phenyl, methoxy-phenyl Formamide, methoxy 1.00–1.12 Not reported Not provided
E () Hydroxy-phenyl, methoxy-3-methylphenyl Formamide, methyl 1.00–0.67 Not reported Not provided
m/n/o () Stereoisomeric phenoxy-acetamides 2,6-Dimethylphenoxy, tetrahydropyrimidinyl Not reported Not reported ~750–800 (estimated)
Example 83 () Pyrazolo-pyrimidine, chromenone Dimethylamino, isopropoxy Not reported 302–304 571.2

Key Observations:

Substituent Effects on Solubility :

  • Compounds C, D, and E () exhibit variable solubility ratios, likely influenced by hydroxy and methoxy groups. The target compound lacks polar hydroxy groups, suggesting lower aqueous solubility than C–E but higher lipophilicity .
  • The pyrrolidin-1-yl group in the target compound may enhance solubility in organic solvents compared to the tetrahydropyrimidinyl groups in compounds m/n/o .

Impact of Fluorination: The 2-fluorophenyl group in the target compound contrasts with the non-fluorinated phenyl rings in compounds C–E. Fluorination typically improves metabolic stability and membrane permeability, as seen in Example 83 (), which contains two fluorine atoms .

Thermal Stability: Example 83 () has a high melting point (302–304°C), attributed to its rigid chromenone core and fluorinated aromatic system. The target compound’s melting point is unreported but likely lower due to its flexible pyrrolidine substituent .

Stereochemical Complexity :

  • Compounds m, n, and o () demonstrate how stereochemistry affects molecular interactions. The target compound lacks chiral centers, simplifying synthesis compared to these stereoisomers .

Research Implications

  • Pharmacological Potential: The pyrimidine core and fluorinated aromatic system align with kinase inhibitor scaffolds (e.g., EGFR or VEGFR inhibitors), though activity data are needed for validation .
  • Synthetic Feasibility : The absence of stereocenters in the target compound may streamline manufacturing compared to compounds m/n/o () .
  • Knowledge Gaps: Solubility, bioavailability, and target-binding data for the compound are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

The compound 2-[1-(2-fluorophenyl)-N-methylformamido]-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be categorized as an acetamide derivative, characterized by its unique functional groups, including a fluorophenyl moiety and a pyrimidinyl-pyrrolidinyl linkage. The synthesis typically involves multi-step reactions that integrate various chemical methodologies such as C-C coupling and formylation techniques.

Table 1: Structural Components of the Compound

ComponentDescription
FluorophenylA phenyl ring substituted with fluorine
N-methylformamidoA formamide group with a methyl substituent
Pyrimidin-2-ylA pyrimidine ring with specific substitutions
Pyrrolidin-1-ylA saturated five-membered nitrogen-containing ring

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Initial studies suggest that it may exhibit:

  • Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the fluorophenyl group may enhance membrane permeability, contributing to increased antimicrobial efficacy against certain bacterial strains.

Case Studies

  • Inhibition of Urease Activity : In related studies, compounds featuring similar acetamide functionalities demonstrated significant urease inhibition, suggesting potential applications in treating conditions like urease-related infections .
  • Cytotoxicity Assays : MTT assays conducted on various cancer cell lines indicated that derivatives of this compound could inhibit cell growth, with IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Urease InhibitionSignificant inhibition observed
CytotoxicityLow micromolar IC50 values in cancer cells
AntimicrobialEnhanced activity against specific bacteria

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds. The incorporation of fluorine atoms has been shown to increase lipophilicity and improve binding affinity to target proteins.

Molecular Docking Studies

In silico studies using molecular docking have provided insights into the binding modes of this compound with various biological targets, indicating that hydrogen bonding and hydrophobic interactions play crucial roles in its bioactivity.

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